molecular formula C11H16N2S B3200003 4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine CAS No. 1017250-66-6

4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine

Cat. No.: B3200003
CAS No.: 1017250-66-6
M. Wt: 208.33 g/mol
InChI Key: INHBPGNNOVNCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine is a chemical compound with the molecular formula C11H16N2S and a molecular weight of 208.32 g/mol . This compound is characterized by a cyclopentathiazole ring fused to a piperidine ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperidine derivative with a thiazole precursor in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce different functional groups into the molecule .

Scientific Research Applications

4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine is unique due to its specific combination of a cyclopentathiazole ring and a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-piperidin-4-yl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-2-9-10(3-1)14-11(13-9)8-4-6-12-7-5-8/h8,12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHBPGNNOVNCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine
Reactant of Route 2
4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine
Reactant of Route 3
4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine
Reactant of Route 4
4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine
Reactant of Route 5
4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine
Reactant of Route 6
4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.